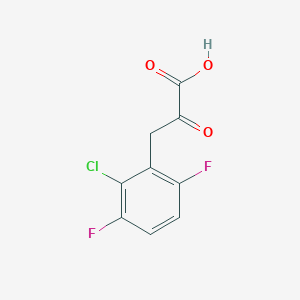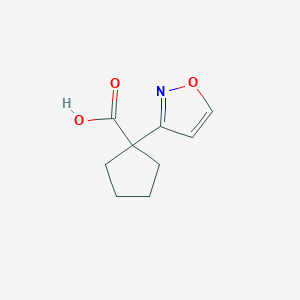![molecular formula C17H14BrNO2 B13538917 Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate](/img/structure/B13538917.png)
Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a phenylethynyl group, and an ethyl acetate moiety attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of a phenylethynyl group through a Sonogashira coupling reaction. The final step involves esterification to introduce the ethyl acetate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the phenylethynyl group, resulting in debromination or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are used under mild to moderate conditions.
Major Products:
Oxidation: Oxidized derivatives of the phenylethynyl group.
Reduction: Debrominated or hydrogenated products.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The phenylethynyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and the pyridine ring also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- Ethyl 2-[6-chloro-5-(2-phenylethynyl)pyridin-2-yl]acetate
- Ethyl 2-[6-fluoro-5-(2-phenylethynyl)pyridin-2-yl]acetate
- Ethyl 2-[6-iodo-5-(2-phenylethynyl)pyridin-2-yl]acetate
Comparison: Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C17H14BrNO2 |
|---|---|
Peso molecular |
344.2 g/mol |
Nombre IUPAC |
ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C17H14BrNO2/c1-2-21-16(20)12-15-11-10-14(17(18)19-15)9-8-13-6-4-3-5-7-13/h3-7,10-11H,2,12H2,1H3 |
Clave InChI |
DYVGLQTVNYNHMN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC(=C(C=C1)C#CC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


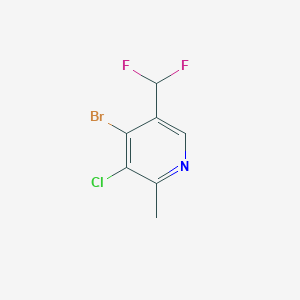
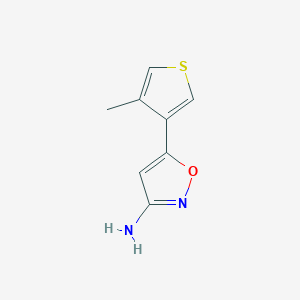
![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)
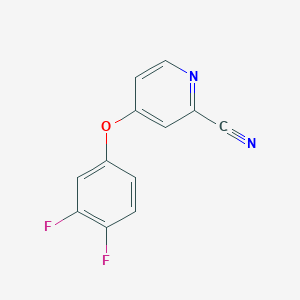
![3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid](/img/structure/B13538874.png)
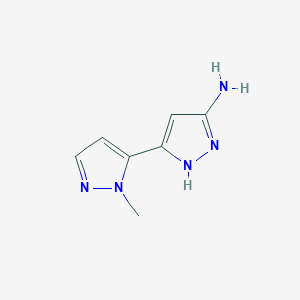
![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)

![Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13538888.png)
